molecular formula C11H16N2OS B1344398 6-Ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide CAS No. 956576-48-0

6-Ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide

Cat. No.: B1344398
CAS No.: 956576-48-0
M. Wt: 224.32 g/mol
InChI Key: KCYUHNSKVLQILF-UHFFFAOYSA-N
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Description

6-Ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide is a chemical compound with the molecular formula C11H16N2OS and a molecular weight of 224.32. This compound is primarily used in research settings, particularly in the field of proteomics . It is characterized by its benzothiophene core structure, which is a sulfur-containing heterocycle, and a carbohydrazide functional group.

Scientific Research Applications

6-Ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Biochemical Analysis

Biochemical Properties

6-Ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with proteases and hydrolases, influencing their activity. The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound within the active site of the enzyme, thereby modulating its activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, leading to altered gene expression and changes in cellular metabolism. This compound can induce apoptosis in certain cancer cell lines, highlighting its potential as a therapeutic agent .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases by binding to their ATP-binding sites. This binding prevents the phosphorylation of downstream targets, thereby altering cellular signaling pathways. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under physiological conditions for extended periods, allowing for sustained biological activity. Over time, it may undergo degradation, leading to a decrease in its efficacy. Long-term studies in vitro and in vivo have demonstrated that prolonged exposure to this compound can lead to adaptive cellular responses, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects and can modulate specific biochemical pathways effectively. At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been identified, where the compound exhibits a dose-dependent response, with significant biological activity observed at specific concentration ranges .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which play a crucial role in its metabolism. These interactions can lead to the formation of various metabolites, which may have distinct biological activities. The compound can also influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes by transporters such as ABC transporters. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s biological activity and its ability to reach target sites within the cell .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Alternatively, it may be directed to the nucleus, where it can interact with nuclear proteins and modulate gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide typically involves the cyclization of appropriate precursors. One common method starts with the reaction of ethyl acetoacetate with thiourea to form the benzothiophene core. This intermediate is then subjected to hydrazinolysis to introduce the carbohydrazide group .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring.

    Reduction: Reduction reactions can target the carbohydrazide group, potentially converting it to other functional groups.

    Substitution: The ethyl group and other positions on the benzothiophene ring can participate in substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products:

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products can include amines or other reduced forms of the carbohydrazide group.

    Substitution: Various substituted benzothiophene derivatives can be formed.

Mechanism of Action

The mechanism of action of 6-Ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide is not fully understood. it is believed to interact with various molecular targets due to its unique structure. The carbohydrazide group can form hydrogen bonds with biological molecules, potentially affecting enzyme activity or receptor binding. The benzothiophene core may also interact with hydrophobic pockets in proteins, influencing their function .

Comparison with Similar Compounds

Uniqueness: 6-Ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide is unique due to the presence of the ethyl group, which can influence its solubility, reactivity, and interaction with biological targets. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2OS/c1-2-7-3-4-8-9(11(14)13-12)6-15-10(8)5-7/h6-7H,2-5,12H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCYUHNSKVLQILF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC2=C(C1)SC=C2C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101152936
Record name 6-Ethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101152936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956576-48-0
Record name 6-Ethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=956576-48-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Ethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101152936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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